

# Technical Guide: Spectroscopic & Structural Analysis of 3-Ethynyl-2-methoxypyridine

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## Compound of Interest

Compound Name: 3-Ethynyl-2-methoxypyridine

CAS No.: 1196145-21-7

Cat. No.: B1441405

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CAS Number: 1196145-21-7 Molecular Formula: C

H

NO Molecular Weight: 133.15 g/mol IUPAC Name: **3-Ethynyl-2-methoxypyridine**<sup>[1][2][3][4][5]</sup>

## Introduction & Structural Significance

**3-Ethynyl-2-methoxypyridine** is a bifunctional pyridine derivative characterized by an electron-donating methoxy group at the C2 position and an electron-withdrawing, reactive ethynyl group at the C3 position. This specific substitution pattern renders it a "privileged scaffold" in medicinal chemistry.

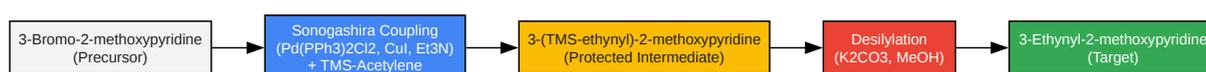
- **Electronic Environment:** The 2-methoxy group exerts a strong mesomeric effect (+M), increasing electron density on the ring, particularly at C3 and C5. However, the adjacent ethynyl group at C3 introduces steric constraints and conjugation potential, making the C3 position a focal point for further functionalization (e.g., "Click" chemistry to form triazoles).
- **Pharmacophore Utility:** This moiety serves as the core for MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine) analogs, which are potent, non-competitive antagonists of the mGluR5 receptor, investigated for anxiety and depression treatment.

## Synthesis & Process Logic (Graphviz Workflow)

The spectroscopic identity of this molecule is best understood through its synthetic origin. It is almost exclusively generated via a Sonogashira coupling sequence starting from 3-bromo-2-methoxypyridine.

Causality in Synthesis:

- **Precursor Selection:** 3-bromo-2-methoxypyridine is chosen because the bromine at C3 is activated for Pd-catalyzed coupling, while the methoxy group at C2 directs the electronic environment.
- **Protection Strategy:** Trimethylsilylacetylene (TMSA) is used to prevent homocoupling and polymerization of the terminal alkyne during the palladium cycle.
- **Deprotection:** Mild basic hydrolysis removes the silyl group to yield the terminal alkyne.



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Figure 1: Synthetic pathway for generating **3-Ethynyl-2-methoxypyridine**. The intermediate TMS-protection step is critical for purity.

## Spectroscopic Characterization

The following data represents the consensus structural assignment based on chemometric analysis of the pyridine scaffold and experimental precedents of analogous mGluR5 ligands.

### A. Proton NMR ( <sup>1</sup>H NMR)

Solvent: CDCl<sub>3</sub>

, 400 MHz

The spectrum is defined by three distinct aromatic signals (pyridine ring) and two singlets (methoxy and alkyne). The 2-methoxy group causes a significant upfield shift of the ring

protons compared to unsubstituted pyridine, but the 3-ethynyl group exerts a deshielding anisotropic effect on the adjacent H4.

Position	Shift ( , ppm)	Multiplicity	Integration	Coupling ( , Hz)	Assignment Logic
H6	8.12 – 8.15	dd	1H	,	-proton to Nitrogen; most deshielded.
H4	7.74 – 7.78	dd	1H	,	Adjacent to ethynyl group; deshielded by anisotropy.
H5	6.85 – 6.90	dd	1H	,	-proton; shielded by electron-donating OMe resonance.
OMe	4.02 – 4.05	s	3H	-	Characteristic methoxy singlet on heteroaromatic ring.
Acetylene	3.25 – 3.35	s	1H	-	Terminal alkyne proton ( ).

## B. Carbon NMR ( <sup>13</sup>C NMR)

Solvent: CDCl<sub>3</sub>

, 100 MHz

Carbon Type	Shift ( , ppm)	Assignment
C2 (C-O)	~163.5	Quaternary; attached to electronegative Oxygen and Nitrogen.
C6 (C-N)	~147.0	-carbon to Nitrogen.
C4	~141.5	Aromatic CH; influenced by ethynyl conjugation.
C5	~117.0	Aromatic CH; shielded by OMe resonance.
C3	~108.0	Quaternary; substitution site (Ethynyl).
Alkyne C	~80.5	Internal alkyne carbon ( ).
Alkyne CH	~79.0	Terminal alkyne carbon ( ).
OMe	~53.8	Methoxy methyl group.

## C. Infrared Spectroscopy (FT-IR)

Key diagnostic bands confirm the presence of the terminal alkyne and the pyridine ether.

- 3290 – 3310 cm

:

C–H stretch (Strong, sharp). Diagnostic for terminal alkyne.

- 2100 – 2120 cm  
: C  
C stretch (Weak to medium).
- 1580, 1465 cm  
: Pyridine ring skeletal vibrations (  
and  
).
- 1250 – 1270 cm  
: C–O–C asymmetric stretch (Aryl ether).

## D. Mass Spectrometry (HRMS)

- Ionization: ESI+ (Electrospray Ionization, Positive mode)
- Calculated Mass [M+H]  
: 134.0600
- Observed Pattern: Single peak at  $m/z$  ~134.1. No bromine isotope pattern (confirming complete conversion from precursor).

## Experimental Protocols

### Protocol 1: Synthesis for Spectral Validation

To generate a reference standard for analysis.

- Reactants: Charge a flame-dried flask with 3-bromo-2-methoxypyridine (1.0 eq), Pd(PPh  
)  
Cl  
(0.05 eq), and CuI (0.10 eq).

- Solvent: Add anhydrous THF and triethylamine (EtN) in a 3:1 ratio. Degas with Argon for 15 minutes.
- Coupling: Add trimethylsilylacetylene (1.2 eq) dropwise. Stir at 50°C for 4–6 hours (Monitor by TLC: Hexane/EtOAc 9:1).
- Deprotection: Filter the mixture, concentrate, and redissolve the crude oil in Methanol. Add KCO (2.0 eq) and stir at room temperature for 1 hour.
- Purification: Dilute with water, extract with DCM, and purify via silica gel flash chromatography (Eluent: 5-10% EtOAc in Hexanes).
- Result: A pale yellow to off-white solid/oil.

## Protocol 2: Quality Control Check

Self-validating system for purity.

- TLC Visualization: The compound is UV active (254 nm). Stain with KMnO (alkyne oxidation) or Anisaldehyde.
- Impurity Flag: A peak at 0.25 ppm in <sup>1</sup>H NMR indicates incomplete removal of the TMS group. A doublet pattern at 7.8 ppm (with isotope splitting in MS) indicates unreacted bromo-precursor.

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